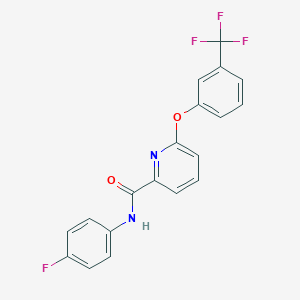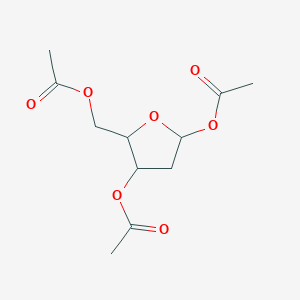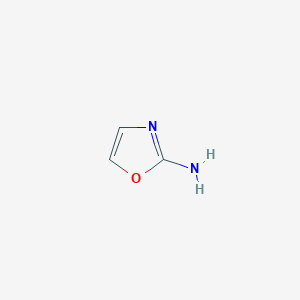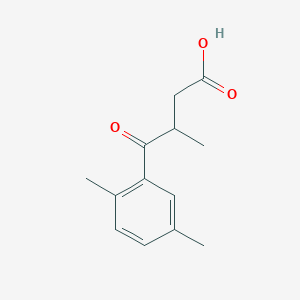
Picolinafen
Overview
Description
Picolinafen is a novel synthetic small molecule that has recently been developed and studied for potential therapeutic applications in the treatment of a variety of diseases. This compound is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. This compound has been studied in vitro, in vivo, and in clinical trials, and its potential therapeutic applications are being explored.
Scientific Research Applications
Developmental Toxicity in Zebrafish Embryos
Picolinafen, a phytoene desaturase-inhibiting herbicide, has been extensively used since 2001 to control the growth of broadleaf weeds. A study by Lee et al. (2021) demonstrated that this compound can cause developmental toxicity in zebrafish embryos. This was evidenced by lethality, morphological abnormalities through apoptosis, suppression of reactive oxygen species generation, and inhibited angiogenesis. Furthermore, the expression of angiogenesis-related genes flt1 and flt4 was decreased in zebrafish embryos, providing insights into the developmental toxicity of this compound in vertebrates (Lee, Park, Lim, & Song, 2021).
Risk Assessment for Employees Using this compound-Based Herbicide
A study conducted by Sychik et al. (2021) focused on the hygienic risk assessment for workers using this compound-based herbicide. This included assessing its cumulative properties in a subacute experiment on male white rats. The study found that in field conditions, when mechanical treatments were carried out in compliance with the regulations for the drug's use, there was no excess of the hygienic standards of the active substance in the air of the working area. The total risk of dermal and inhalation exposure for the workers was at an acceptable level. However, the study noted that at a high dose, there were significant effects on the liver and blood indices in rats (Sychik et al., 2021).
Cross-Resistance to Diflufenican and this compound in Oriental Mustard
Dang et al. (2018) investigated the resistance of oriental mustard to diflufenican and its cross-resistance to this compound, as both target phytoene desaturase (PDS). They found that an oriental mustard population exhibited significant resistance to both herbicides, attributed to mutations in the PDS gene. The research suggested that resistance to these herbicides is likely dominant and encoded on the nuclear genome. This study provides important insights into the resistance mechanisms in plants against herbicides like this compound (Dang, Malone, Gill, & Preston, 2018).
Evaluation of Confirmatory Data for this compound
An evaluation conducted by Anastassiadou et al. (2018) reviewed confirmatory data for this compound regarding its residue levels in various agricultural products and animal origin products. The study, commissioned by BASF Agro B.V., focused on new validated analytical methods for enforcing residue limits in different commodities and ruminant matrices. It concluded that the new information might require a revision of the existing maximum residue levels for certain products, with no consumer intake concerns identified (Anastassiadou et al., 2018).
Mechanism of Action
Target of Action
Picolinafen primarily targets the enzyme Phytoene Desaturase (PDS) . This enzyme plays a crucial role in carotenoid biosynthesis in plants . Carotenoids are essential for protecting plant membranes from harmful oxygen species .
Mode of Action
This compound acts as a carotenoid biosynthesis inhibitor . By inhibiting PDS, this compound disrupts the production of carotenoids, leading to a reduction of carotenoid pigments in the leaf chlorophyll . This disruption subsequently impairs photosynthesis, affecting the plant’s growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . The inhibition of PDS by this compound leads to a decrease in carotenoid production, which in turn disrupts photosynthesis . Additionally, this compound has been found to activate the MAPK and PI3K signal transduction pathways .
Pharmacokinetics
As this compound is fat-soluble, it has the potential to accumulate in animal tissues .
Result of Action
The action of this compound leads to significant cellular effects. It has been observed to decrease cell viability, increase the number of sub-G1 phase cells, and induce early/late apoptosis . This compound disrupts mitochondrial function, leading to the accumulation of intracellular ROS (Reactive Oxygen Species) and a reduction in calcium levels in both the mitochondria and cytoplasm .
Safety and Hazards
Future Directions
Picolinafen is currently registered in several countries in Europe and its registration is in progress for Austria . It is marketed in Europe by BASF mostly as a mixture with pendimethalin but is also sold as a single active substance product . The future directions of this compound are not explicitly mentioned in the search results.
Biochemical Analysis
Biochemical Properties
Picolinafen is a carotenoid biosynthesis inhibitor . It targets phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis in plants . Carotenoids play a crucial role in protecting plant membranes from harmful oxygen species .
Cellular Effects
This compound has been shown to induce reactive oxygen species (ROS) accumulation and calcium depletion, leading to apoptosis in porcine embryonic trophectoderm and uterine luminal epithelial cells . It disrupts mitochondrial function, leading to a reduction in calcium levels in both the mitochondria and cytoplasm of these cells . This compound also significantly inhibits the migration of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the MAPK and PI3K signal transduction pathways . These pathways are known to play a critical role in regulating cell proliferation, differentiation, and survival.
Metabolic Pathways
As a carotenoid biosynthesis inhibitor, it likely interacts with enzymes involved in this pathway .
Transport and Distribution
This compound is a foliar-active herbicide, meaning it is directly applied to the leaves and stems of plants and is absorbed by diffusion . As it is fat-soluble, it has the potential to accumulate in animal tissues .
Subcellular Localization
Given its role as a carotenoid biosynthesis inhibitor, it likely localizes to areas of the cell where this pathway is active .
properties
IUPAC Name |
N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFPEBMTGKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044339 | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137641-05-5 | |
| Record name | Picolinafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinafen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 137641-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)

